6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-nitro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-6-8-5-4(13-6)1-3(2-7-5)9(11)12/h1-2H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPJBUCCBWWQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727322 | |
| Record name | 6-Nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21594-54-7 | |
| Record name | 6-Nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with appropriate reagents. One common method includes the use of potassium ethylxanthogenate, which reacts with 2-hydroxy-3-aminopyridine to form the desired oxazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown promise in drug development due to its potential anticancer and antimicrobial properties. Research indicates that the unique structure of 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one can interact with specific molecular targets, modulating biochemical pathways related to disease processes.
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the interaction with key enzymes or receptors involved in cell proliferation and survival.
2. Materials Science
In materials science, this compound can be utilized in developing new materials with specific electronic and optical properties . Its heterocyclic nature allows for modifications that can enhance material performance in electronic applications.
- Data Table: Properties of Modified Materials
| Property | Value |
|---|---|
| Conductivity | High |
| Optical Absorption | UV-Vis Range |
| Thermal Stability | Moderate |
3. Biological Studies
The compound serves as a probe for studying various biological processes. Its ability to interact with enzymes makes it a useful tool for investigating enzyme kinetics and cellular pathways.
- Case Study : In a recent study, researchers used this compound to investigate its effects on enzyme activity related to metabolic pathways. The findings indicated that the compound could inhibit specific enzymes, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism by which 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and oxazole functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one, focusing on substituents at the 6-position:
Key Observations :
- Electronic Effects: The nitro group (NO₂) is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to halogenated analogs (Cl, Br). This property could influence interactions with biological targets, such as enzyme active sites .
- Thermal Stability : The parent compound (H-substituted) has the highest melting point (212–216°C), suggesting greater crystallinity. Chloro and nitro derivatives exhibit lower thermal stability .
Biological Activity
6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound characterized by its fused oxazole and pyridine ring systems. Its unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
Overview of Biological Activity
This compound exhibits various biological activities, primarily attributed to its structural components. The nitro group and the oxazole ring are believed to play crucial roles in its interaction with biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific enzymes and receptors. These interactions may modulate key biochemical pathways, affecting cellular processes such as proliferation and apoptosis.
Research Findings
Numerous studies have investigated the biological implications of this compound. Below are some key findings:
- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. It has shown promise in inducing apoptosis in human cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness appears to stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was noted for its ability to induce G1 phase cell cycle arrest .
- Animal Models : In rodent models, administration of this compound led to improved cognitive functions in behavioral tests designed to assess memory and learning capabilities. This suggests potential applications in treating cognitive disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Oxazole-Pyridine Hybrid | Anticancer, Antimicrobial |
| Oxazolo[4,5-b]pyridine-2(3H)-thione | Thione instead of Nitro | Limited Anticancer Activity |
| Imidazo[4,5-b]pyridine | Imidazole-Pyridine Hybrid | Antimicrobial but less cytotoxic |
Q & A
Basic: What are the optimal synthetic routes for 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation or functionalization of precursor heterocycles. For example, a [3 + 3] cyclocondensation strategy using nitro-substituted intermediates in methanol with sodium methylate as a base (optimized at 60–80°C for 6–8 hours) has been reported for related oxazolo-pyridinone derivatives . Key steps include:
- Nitro-group introduction : Electrophilic nitration at the 6-position of the oxazolo-pyridinone core under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity (GC-validated) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity : Use titration (for assay ≥98%) and gas chromatography (GC) with flame ionization detection .
- Structural confirmation :
- 1H NMR : Look for characteristic peaks: aromatic protons (δ 7.8–8.2 ppm, doublets for nitro-adjacent H), oxazolo ring protons (δ 4.5–5.0 ppm) .
- Melting point : Validate against literature values (212–216°C) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 137.1 (C₆H₄N₂O₂) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antiviral activity)?
Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. To address this:
- Standardize assays : Use identical cell lines (e.g., HEL cells for antiviral studies) and controls, as activity varies with substituents (e.g., nitro vs. chloro derivatives) .
- Structure-activity relationship (SAR) : Compare nitro-substituted analogs (e.g., 6-nitro vs. 6-chloro derivatives) to isolate electronic effects. For example, nitro groups enhance electrophilicity, potentially increasing cytotoxicity but reducing target selectivity .
- Dose-response validation : Replicate conflicting studies with gradient concentrations (e.g., 1–100 µM) to identify threshold effects .
Advanced: What computational strategies are effective for predicting the pharmacological potential of this compound?
Methodological Answer:
- 3D-QSAR modeling : Use alignment-dependent models to correlate nitro-group orientation with activity (e.g., aldehyde dehydrogenase 1A1 inhibition) .
- Molecular docking : Target GluN2B receptors (relevant to neuroprotection) using AutoDock Vina; prioritize binding poses with hydrogen bonds to Ser689/Asn694 residues .
- ADMET prediction : Employ SwissADME to assess nitro-related liabilities (e.g., metabolic instability or hERG inhibition) .
Advanced: How can researchers optimize reaction yields when introducing substituents to the oxazolo-pyridinone core?
Methodological Answer:
- Electrophilic substitution : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position, followed by quenching with alkyl halides (e.g., ethyl iodide) to install substituents .
- Avoid side reactions : Preclude elimination by maintaining low temperatures and anhydrous conditions (e.g., THF as solvent) .
- Yield optimization : Monitor via TLC (silica, ethyl acetate/hexane 1:3); typical yields range from 45–65% for nitro derivatives .
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Storage : Store at room temperature (RT) in amber glass vials under argon to prevent nitro-group degradation .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation >5% warrants desiccant use .
Advanced: How can structural modifications enhance solubility without compromising activity?
Methodological Answer:
- Polar substituents : Introduce hydroxylmethyl groups at the 3-position (e.g., 6-chloro-3-(hydroxymethyl) derivatives) to improve aqueous solubility (logP reduction from 2.1 to 1.4) .
- Prodrug approaches : Acetylate hydroxyl groups (e.g., 3-acetoxymethyl derivatives) to enhance bioavailability while maintaining in vivo hydrolytic activation .
Advanced: What analytical techniques are critical for detecting trace impurities in synthesized batches?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
